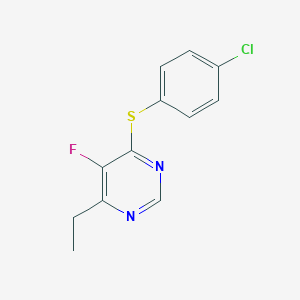
4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine
Cat. No. B1509636
Key on ui cas rn:
1112937-23-1
M. Wt: 268.74 g/mol
InChI Key: KNEBYEIWIJCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08263769B2
Procedure details


61.0 g of 4-chloro-6-ethyl-5-fluoropyrimidine was added to 600 ml of acetonitrile, and 60.4 g of 4-chlorothiophenol was added thereto followed by lowering the temperature to 10° C. 66.1 ml of diisopropylethylamine was added to the resulting solution, and reacted for 2 hours while maintaining the temperature at room temperature. 100 ml of dichloromethane and 300 ml of water were added to the resulting mixture to separate layer, and the resulting aqueous mixture was extracted with 300 ml of dichloromethane. The organic layer was dried over magnesium sulfate, concentrated under a reduced pressure, and crystallized at 5° C. in 305 ml of isopropanol and 122 ml of water to obtain the white title compound (85.6 g). Then, the filtrate was additionally concentrated under a reduced pressure, and crystallized at 5° C. in 30 ml of isopropanol to obtain 12.3 g of the title compound (total: 97.9 g, total yield: 96%).






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.C(#N)C.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.C(N(C(C)C)CC)(C)C>O.ClCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21][C:2]2[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=2)=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
60.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Step Two
|
Name
|
|
|
Quantity
|
66.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting aqueous mixture was extracted with 300 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized at 5° C. in 305 ml of isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1=NC=NC(=C1F)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
